molecular formula C9H10O5 B14247176 Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- CAS No. 182427-46-9

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy-

Cat. No.: B14247176
CAS No.: 182427-46-9
M. Wt: 198.17 g/mol
InChI Key: BZKIXGPNWZSBMV-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H10O5. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method includes the use of syringaldehyde as a starting material, which undergoes specific chemical reactions to introduce the hydroxyl and methoxy groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective introduction of hydroxyl and methoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can lead to the modulation of oxidative stress, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

CAS No.

182427-46-9

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

2,4-dihydroxy-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3-4,11-12H,1-2H3

InChI Key

BZKIXGPNWZSBMV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)O)OC)O

Origin of Product

United States

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